molecular formula C11H15F3O5S B174721 Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate CAS No. 144242-09-1

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate

Cat. No.: B174721
CAS No.: 144242-09-1
M. Wt: 316.3 g/mol
InChI Key: RNQHHTQNNUOSDJ-UHFFFAOYSA-N
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Description

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate is an organofluorine compound known for its unique chemical properties and potential applications in various fields. This compound features a cycloheptene ring substituted with an ethyl ester group and a trifluoromethylsulfonyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate typically involves the following steps:

    Starting Material: The synthesis begins with ethyl cycloheptanone-2-carboxylate.

    Reaction with Triflic Anhydride: The starting material is reacted with triflic anhydride in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) at low temperatures (around -78°C).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the cycloheptene ring.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cycloheptene derivatives, while reduction and oxidation reactions can lead to different functionalized compounds.

Scientific Research Applications

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, influencing their biological activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to six-membered ring analogs. This uniqueness makes it valuable for specific applications where the ring size and functional groups play a crucial role in the compound’s reactivity and interaction with other molecules.

Properties

IUPAC Name

ethyl 2-(trifluoromethylsulfonyloxy)cycloheptene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3O5S/c1-2-18-10(15)8-6-4-3-5-7-9(8)19-20(16,17)11(12,13)14/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQHHTQNNUOSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCCCC1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434672
Record name Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclohept-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144242-09-1
Record name Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclohept-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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